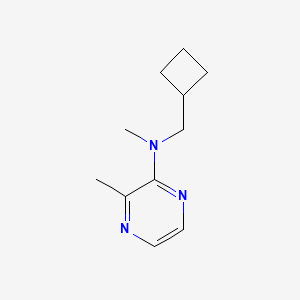
N-(cyclobutylmethyl)-N,3-dimethylpyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclobutylmethyl)-N,3-dimethylpyrazin-2-amine: is an organic compound that features a pyrazine ring substituted with a cyclobutylmethyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclobutylmethyl)-N,3-dimethylpyrazin-2-amine typically involves the reaction of 2-chloropyrazine with cyclobutylmethylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(cyclobutylmethyl)-N,3-dimethylpyrazin-2-amine can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazine ring.
Reduction: The compound can be reduced under specific conditions, potentially affecting the pyrazine ring or the cyclobutylmethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions on the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Oxidation can lead to the formation of N-(cyclobutylmethyl)-N,3-dimethylpyrazin-2-one.
Reduction: Reduction may yield this compound derivatives with altered ring structures.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(cyclobutylmethyl)-N,3-dimethylpyrazin-2-amine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its unique structure allows it to interact with various biological targets.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to modulate specific biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(cyclobutylmethyl)-N,3-dimethylpyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions.
Comparison with Similar Compounds
- N-(cyclobutylmethyl)-N,3-dimethylpyrazin-2-one
- N-(cyclobutylmethyl)-N,3-dimethylpyridin-2-amine
- N-(cyclobutylmethyl)-N,3-dimethylpyrimidin-2-amine
Uniqueness: N-(cyclobutylmethyl)-N,3-dimethylpyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-(cyclobutylmethyl)-N,3-dimethylpyrazin-2-amine |
InChI |
InChI=1S/C11H17N3/c1-9-11(13-7-6-12-9)14(2)8-10-4-3-5-10/h6-7,10H,3-5,8H2,1-2H3 |
InChI Key |
NGWXOPKTTIQOBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1N(C)CC2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















